

In-Depth Technical Guide to the Spectroscopic Data of Khayalenoid E

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Khayalenoid E*

Cat. No.: *B595690*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Khayalenoid E**, a limonoid isolated from *Khaya senegalensis*. The information presented herein is essential for the identification, characterization, and further investigation of this natural product for potential drug development applications. All data is sourced from the primary literature reporting its discovery and structural elucidation.

Spectroscopic Data

The structure of **Khayalenoid E** was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirmed the molecular formula of **Khayalenoid E**.

Technique	Ion	m/z [M+Na] ⁺ (Calculated)	m/z [M+Na] ⁺ (Found)	Molecular Formula
HRESIMS	[M+Na] ⁺	581.1897	581.1891	C ₂₉ H ₃₄ O ₁₁

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR data for **Khayalenoid E** were recorded in CDCl_3 . The assignments are based on 1D and 2D NMR experiments (COSY, HSQC, and HMBC).

Table 1: ^1H NMR Data for **Khayalenoid E** (500 MHz, CDCl_3)

Position	δ H (ppm)	Multiplicity	J (Hz)
1	5.45	d	12.5
2	2.58	m	
3	4.60	d	3.0
5	2.89	d	10.0
6 α	2.20	m	
6 β	2.05	m	
9	2.45	d	5.0
11 α	2.15	m	
11 β	1.85	m	
12 α	1.95	m	
12 β	1.70	m	
15	5.01	s	
17	5.42	s	
21	7.40	t	1.5
22	6.35	t	1.0
23	7.25	m	
1-OAc	2.08	s	
3-OAc	2.12	s	
Me-18	1.25	s	
Me-19	1.08	s	
Me-28	0.95	s	
Me-29	1.15	s	

Table 2: ^{13}C NMR Data for **Khayalenoid E** (125 MHz, CDCl_3)

Position	δ C (ppm)	Position	δ C (ppm)
1	78.5	16	167.2
2	42.1	17	78.8
3	72.3	18	21.5
4	38.9	19	15.8
5	45.6	20	120.5
6	33.4	21	141.2
7	174.1	22	110.1
8	46.2	23	143.2
9	52.3	28	27.8
10	41.8	29	18.9
11	26.7	1-OAc (C=O)	170.5
12	37.1	1-OAc (CH ₃)	21.1
13	48.9	3-OAc (C=O)	170.1
14	172.8	3-OAc (CH ₃)	21.3
15	70.2		

Experimental Protocols

The following protocols are a summary of the methods used for the isolation and structural determination of **Khayalenoid E**.

General Experimental Procedures

Optical rotations were measured on a digital polarimeter. IR spectra were recorded on a Fourier transform infrared spectrometer. NMR spectra were acquired on a 500 MHz spectrometer using CDCl₃ as the solvent and TMS as the internal standard. HRESIMS were obtained on a time-of-flight mass spectrometer. Column chromatography was performed using silica gel (200-300 mesh) and Sephadex LH-20.

Extraction and Isolation

The air-dried and powdered stem bark of *Khaya senegalensis* was extracted with 95% ethanol at room temperature. The resulting crude extract was then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Further purification of the fractions was achieved using Sephadex LH-20 column chromatography and preparative HPLC to yield pure **Khayalenoid E**.

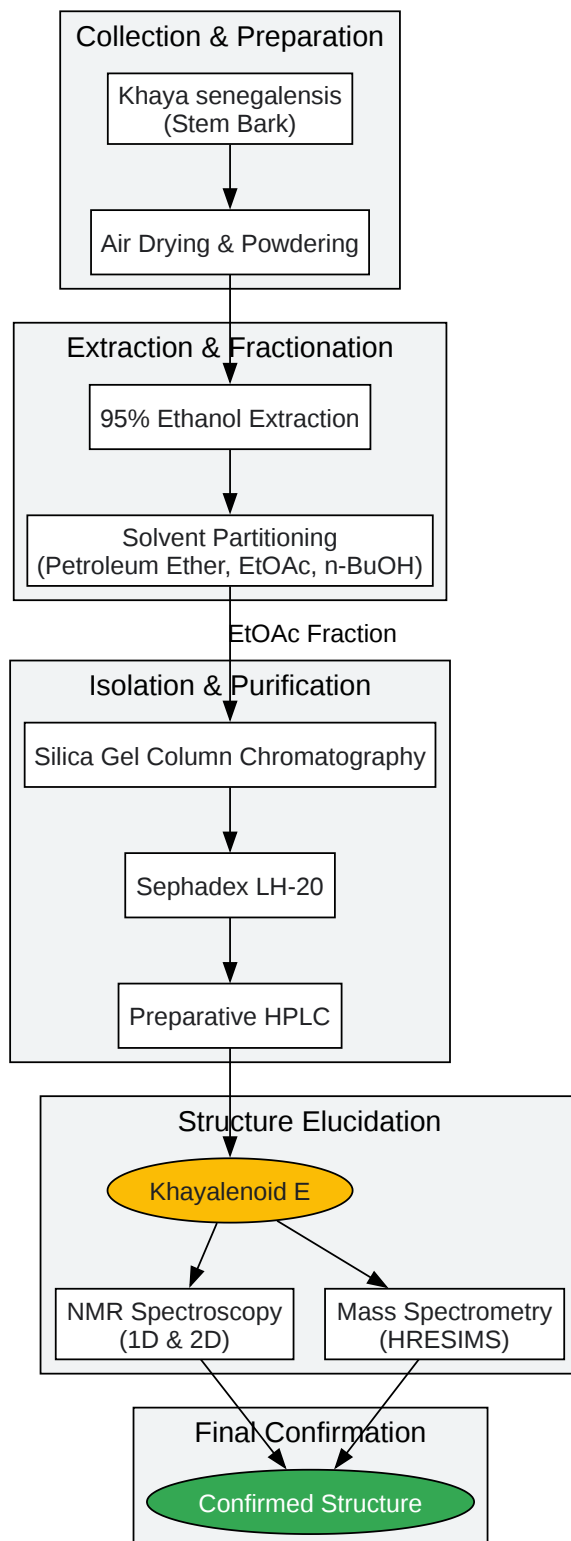
Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra were acquired in CDCl_3 . Chemical shifts are reported in ppm relative to the solvent signals (δH 7.26 and δC 77.16 for CDCl_3). The structural assignments were confirmed by 2D NMR experiments, including ^1H - ^1H COSY, HSQC, and HMBC.
- **Mass Spectrometry:** High-resolution mass spectra were obtained using an ESI-TOF mass spectrometer in the positive ion mode to determine the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of **Khayalenoid E**.

Workflow for Natural Product Discovery

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- To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of Khayalenoid E]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b595690#spectroscopic-data-for-khayalenoid-e-nmr-ms]

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